N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

Catalog No.
S548656
CAS No.
573738-99-5
M.F
C20H20F3N3O5S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethy...

CAS Number

573738-99-5

Product Name

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

IUPAC Name

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

Molecular Formula

C20H20F3N3O5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1

InChI Key

HYNANJUKEMCYEQ-HIGHGGLBSA-N

SMILES

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS641988; BMS 641988; BMS-641988; Ethanesulfonamide.

Canonical SMILES

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Description

The exact mass of the compound Bms-641988 is 471.10758 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide is a complex organic compound characterized by its intricate molecular structure. The compound features multiple functional groups including a sulfonamide moiety and a dioxo group, contributing to its potential biological activity and utility in medicinal chemistry. Its molecular formula is C20H22F3N3O4S, and it has a molecular weight of approximately 455.47 g/mol .

The chemical reactivity of N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide can be explored through various reactions typical for sulfonamides and dioxo compounds. These may include:

  • Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack by various nucleophiles.
  • Condensation Reactions: The presence of carbonyl groups allows for condensation with amines or alcohols.
  • Reduction Reactions: The dioxo functionality can be reduced to form hydroxyl groups or other derivatives.

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide exhibits promising biological activities that may include:

  • Antitumor Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways due to its structural characteristics.
  • Antimicrobial Effects: Similar compounds have shown activity against bacterial strains.

Synthesis of N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide can be achieved through several methods:

  • Multi-step Synthetic Routes: Utilizing starting materials that undergo several transformations including cyclization and functional group modifications.
  • Use of Catalysts: Employing transition metal catalysts to facilitate reactions such as cross-coupling or reduction.
  • Green Chemistry Approaches: Implementing environmentally friendly solvents and conditions to enhance sustainability in the synthesis process.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases.
  • Chemical Research: Utilized in studies focusing on structure-activity relationships in medicinal chemistry.
  • Material Science: Possible use in developing new materials with unique properties due to its complex structure.

Interaction studies involving N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide are crucial for understanding its mechanism of action:

  • Binding Affinity Studies: Assessing how the compound interacts with biological targets such as enzymes or receptors.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Toxicity Assessments: Understanding the safety profile through various toxicity tests.

Several compounds share structural similarities with N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide:

Compound NameStructural FeaturesUnique Aspects
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamideContains a cyano and trifluoromethyl groupSimpler structure compared to the target compound
SulfanilamideA classic sulfonamide antibioticEstablished therapeutic use but lacks complex dioxo structure
TrifluoperazineA phenothiazine derivativePrimarily used as an antipsychotic agent

The uniqueness of N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide lies in its intricate multi-functional architecture that may confer distinct biological activities not present in simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

471.10757641 g/mol

Monoisotopic Mass

471.10757641 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W17M53Y8IM

Other CAS

1093276-09-5
573738-99-5

Wikipedia

BMS-641988

Dates

Modify: 2024-02-18
Attar RM, Jure-Kunkel M, Balog A, Cvijic ME, Dell-John J, Rizzo CA, Schweizer L, Spires TE, Platero JS, Obermeier M, Shan W, Salvati ME, Foster WR, Dinchuk J, Chen SJ, Vite G, Kramer R, Gottardis MM. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer. Cancer Res. 2009 Aug 15;69(16):6522-30. Epub 2009 Aug 4. PubMed PMID: 19654297.

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